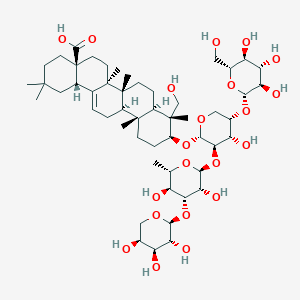
Salzmannianoside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Salzmannianoside B is a triterpenoid saponin that is the tetrasaccharide derivative of hederagenin. Isolated from Serjania salzmanniana, it exhibits antifungal and molluscicidal activities. It has a role as an antifungal agent, a molluscicide and a plant metabolite. It is a pentacyclic triterpenoid, a triterpenoid saponin, a hydroxy monocarboxylic acid and a tetrasaccharide derivative. It derives from a hederagenin.
Scientific Research Applications
Antifungal and Molluscicidal Properties
Salzmannianoside B, a novel saponin isolated from Serjania salzmanniana, has demonstrated molluscicidal activity, causing significant mortality in Biomphalaria alexandrina, a vector of Schistosoma mansoni. Additionally, it exhibits antifungal properties, effective against Cryptococcus neoformans and Candida albicans (Ekabo et al., 1996).
Antioxidant and Anti-inflammatory Effects
Studies have shown that salvianolic acid B (a compound similar to Salzmannianoside B) exerts protective effects against oxidative stress-induced damage in endothelial cells. It achieves this by modulating oxidative stress and inflammatory pathways, thus preventing endothelial apoptosis (Yang et al., 2018).
Cardioprotective Properties
Salvianolic acid B has been found to inhibit myocardial fibrosis by regulating the TGF-β1/Smad signaling pathway, suggesting potential for heart disease treatments (Gao et al., 2019).
Neuroprotective Potential
In the context of brain injuries, salvianolic acid B has shown promise in reducing ischemia-reperfusion-induced brain injury by enhancing antioxidant enzyme activities and scavenging free radicals (Chen et al., 2000).
Antidepressant-like Effects
Research indicates that salvianolic acid B has antidepressant-like effects, demonstrated in animal models through reduced immobility in forced swim and tail suspension tests, without affecting locomotor activity (Feng et al., 2012).
Anti-Obesity Activity
Salvianolic acid B has been shown to attenuate body weight gain in high-fat diet-induced obese mice, potentially through modulation of gut microbiota and the LPS/TLR4 signaling pathway (Li et al., 2020).
Anti-Apoptotic Effects in Endothelial Cells
It inhibits hydrogen peroxide-induced apoptosis in endothelial cells, mainly through the PI3K/Akt signaling pathway (Liu et al., 2007).
Protective Role in Oxidative Damage
Salvianolic acid B has broad pharmacological effects against oxidative damage, including anti-inflammatory, anti-apoptotic, and anti-fibrotic effects, and promotes stem cell proliferation and differentiation (Xiao et al., 2020).
Hepatoprotective Effects
It attenuates hepatocyte apoptosis and hepatic injury, balancing expression of Bcl-2 family members and inhibiting activated Caspase-3 (Yan et al., 2010).
Enhancing Angiogenesis
Salvianolic acid B enhances angiogenic processes in endothelial cells, up-regulating gene expression of VEGF and its receptors (Lay et al., 2003).
Effect on Pulmonary Fibrosis
It inhibits myofibroblast transdifferentiation in experimental pulmonary fibrosis, potentially via up-regulation of Nrf2 (Liu et al., 2018).
properties
Product Name |
Salzmannianoside B |
|---|---|
Molecular Formula |
C52H84O21 |
Molecular Weight |
1045.2 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C52H84O21/c1-23-32(56)40(72-42-37(61)33(57)26(55)20-66-42)39(63)44(68-23)73-41-35(59)28(70-43-38(62)36(60)34(58)27(19-53)69-43)21-67-45(41)71-31-11-12-48(4)29(49(31,5)22-54)10-13-51(7)30(48)9-8-24-25-18-47(2,3)14-16-52(25,46(64)65)17-15-50(24,51)6/h8,23,25-45,53-63H,9-22H2,1-7H3,(H,64,65)/t23-,25-,26-,27+,28-,29+,30+,31-,32-,33-,34+,35-,36-,37+,38+,39+,40+,41+,42-,43-,44-,45-,48-,49-,50+,51+,52-/m0/s1 |
InChI Key |
YEIXSARWQBTGKU-IQEICKHKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)OC9C(C(C(CO9)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethoxyethyl (2R)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate](/img/structure/B1259485.png)
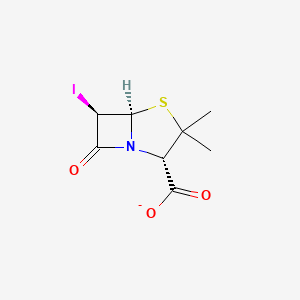
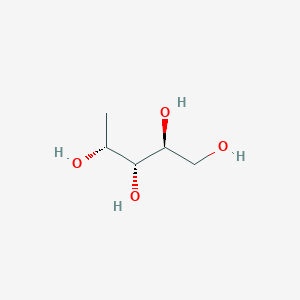
![4,6-dichloro-3-{[(3E)-2-oxo-1-phenylpyrrolidin-3-ylidene]methyl}-1H-indole-2-carboxylate](/img/structure/B1259489.png)

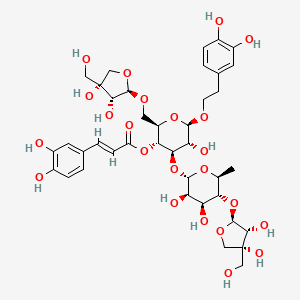

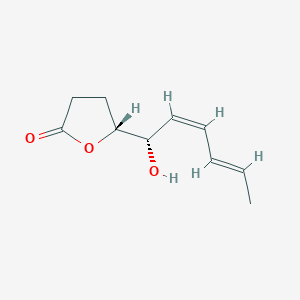
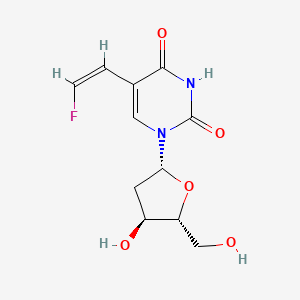
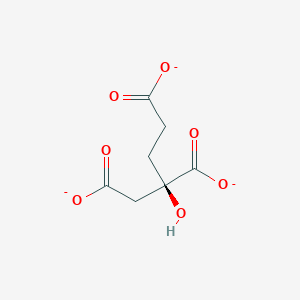
![[(8R,9S,10S,13S,14S,17R)-17-Ethynyl-17-hydroxy-13-methyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl acetate](/img/structure/B1259503.png)
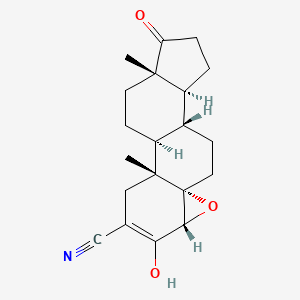
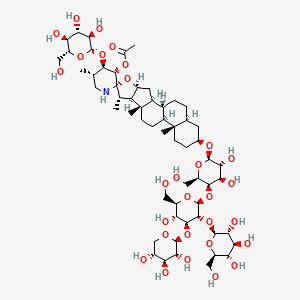
![1-[(8E)-9-(3,4-methylenedioxyphenyl)-8-nonenoyl]pyrrolidine](/img/structure/B1259509.png)